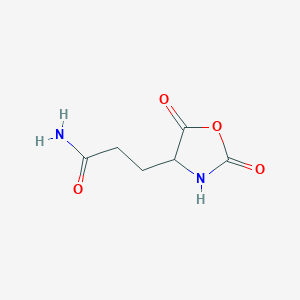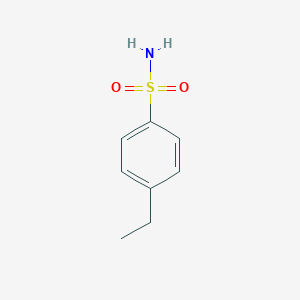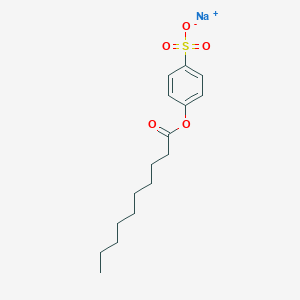
4-(Decanoyloxy)benzenesulfonic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Decanoyloxy)benzenesulfonic acid sodium salt, also known as DBS-Na, is a commonly used detergent in scientific research. It is a strong anionic detergent that is often used in protein purification and membrane protein solubilization. DBS-Na is a highly effective detergent that is known for its ability to solubilize membrane proteins without denaturing them.
Aplicaciones Científicas De Investigación
4-(Decanoyloxy)benzenesulfonic acid sodium salt is widely used in scientific research for its ability to solubilize membrane proteins. It is commonly used in the purification of membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels. 4-(Decanoyloxy)benzenesulfonic acid sodium salt is also used in the solubilization of membrane proteins for structural studies using techniques such as X-ray crystallography and cryo-electron microscopy.
Mecanismo De Acción
4-(Decanoyloxy)benzenesulfonic acid sodium salt works by disrupting the hydrophobic interactions between membrane proteins and the lipid bilayer. It does this by inserting its hydrophobic tail into the lipid bilayer, while the hydrophilic head interacts with the polar head groups of the lipids. This disrupts the hydrophobic interactions between the membrane protein and the lipid bilayer, allowing the protein to be solubilized.
Efectos Bioquímicos Y Fisiológicos
4-(Decanoyloxy)benzenesulfonic acid sodium salt has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. It does not denature or alter the conformation of the proteins, making it an ideal detergent for protein purification and structural studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Decanoyloxy)benzenesulfonic acid sodium salt is its ability to solubilize membrane proteins without denaturing them. It is also highly effective at low concentrations, making it a cost-effective option for protein purification. However, 4-(Decanoyloxy)benzenesulfonic acid sodium salt has some limitations. It is not compatible with all types of membrane proteins, and its effectiveness can vary depending on the protein being studied. Additionally, it can be difficult to remove from purified proteins, which can affect downstream applications.
Direcciones Futuras
There are several future directions for the use of 4-(Decanoyloxy)benzenesulfonic acid sodium salt in scientific research. One area of focus is the development of new and improved detergents for the solubilization of membrane proteins. Another area of focus is the use of 4-(Decanoyloxy)benzenesulfonic acid sodium salt in the development of new drugs and therapies for a range of diseases. Finally, there is a need for further research into the mechanisms of action of 4-(Decanoyloxy)benzenesulfonic acid sodium salt and other detergents, which could lead to new insights into the structure and function of membrane proteins.
Métodos De Síntesis
The synthesis of 4-(Decanoyloxy)benzenesulfonic acid sodium salt involves the reaction of benzenesulfonic acid with decanol in the presence of sulfuric acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt. The purity of the final product is crucial for its effectiveness in scientific research.
Propiedades
Número CAS |
18618-43-4 |
|---|---|
Nombre del producto |
4-(Decanoyloxy)benzenesulfonic acid sodium salt |
Fórmula molecular |
C16H23NaO5S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
sodium;4-decanoyloxybenzenesulfonate |
InChI |
InChI=1S/C16H24O5S.Na/c1-2-3-4-5-6-7-8-9-16(17)21-14-10-12-15(13-11-14)22(18,19)20;/h10-13H,2-9H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
MEEQMYYIPMZWFF-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



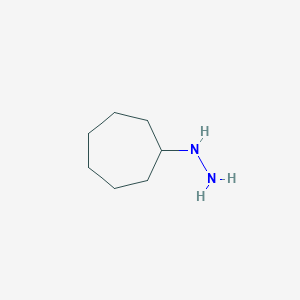
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
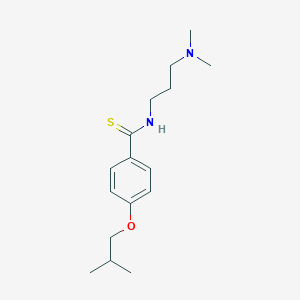
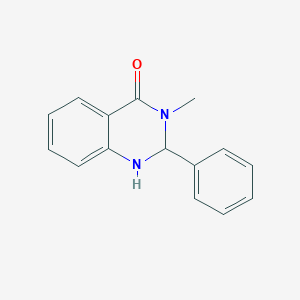
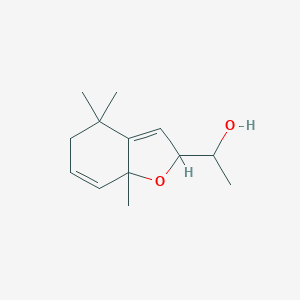
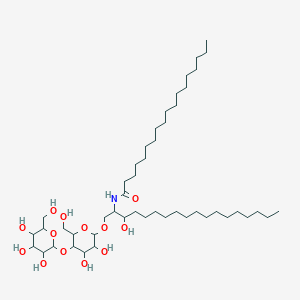
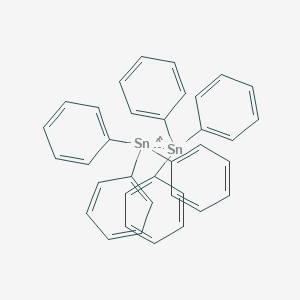
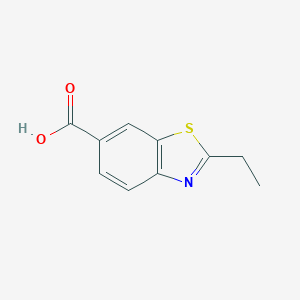
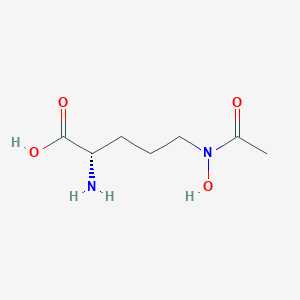

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)

